molecular formula C8H22Cl2O2Si3 B3243619 Bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane CAS No. 158465-60-2

Bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane

Cat. No.: B3243619
CAS No.: 158465-60-2
M. Wt: 305.42 g/mol
InChI Key: BQSWHLUBONGKAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane: is an organosilicon compound with the molecular formula C(_8)H(_20)Cl(_2)O(_2)Si(_3). This compound is characterized by the presence of silicon atoms bonded to both organic and inorganic groups, making it a versatile reagent in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane typically involves the reaction of chloromethyl(dimethyl)silane with dimethylchlorosilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction scheme is as follows:

(CH3)2Si(CH2Cl)2+(CH3)2SiCl2[(CH3)2Si(CH2Cl)]2O+HCl(CH_3)_2Si(CH_2Cl)_2 + (CH_3)_2SiCl_2 \rightarrow [(CH_3)_2Si(CH_2Cl)]_2O + HCl (CH3​)2​Si(CH2​Cl)2​+(CH3​)2​SiCl2​→[(CH3​)2​Si(CH2​Cl)]2​O+HCl

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane undergoes nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles, such as hydroxyl or alkoxy groups.

    Hydrolysis: The compound can be hydrolyzed in the presence of water or moisture, leading to the formation of silanols and hydrochloric acid.

    Condensation Reactions: It can participate in condensation reactions with other silanes or siloxanes, forming larger organosilicon compounds.

Common Reagents and Conditions:

    Nucleophiles: Hydroxyl groups, alkoxy groups, and amines.

    Catalysts: Lewis acids such as aluminum chloride or boron trifluoride.

    Solvents: Anhydrous solvents like tetrahydrofuran or dichloromethane.

Major Products:

    Silanols: Formed through hydrolysis.

    Organosilicon Polymers: Resulting from condensation reactions.

Scientific Research Applications

Chemistry: Bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silicon-based polymers and resins.

Biology and Medicine: In biological research, this compound is utilized in the modification of biomolecules, such as proteins and nucleic acids, to enhance their stability and functionality. It is also explored for its potential use in drug delivery systems.

Industry: The compound finds applications in the production of silicone-based materials, including adhesives, sealants, and coatings. Its ability to form stable bonds with both organic and inorganic substrates makes it valuable in the development of advanced materials.

Mechanism of Action

The mechanism of action of Bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane involves the formation of stable silicon-oxygen and silicon-carbon bonds. The compound reacts with nucleophiles through a substitution mechanism, where the chlorine atoms are replaced by other functional groups. This reactivity is facilitated by the electron-withdrawing nature of the silicon atoms, which stabilizes the transition state during the reaction.

Comparison with Similar Compounds

  • Chloromethyl(dimethyl)silane
  • Dimethylchlorosilane
  • Trimethylsilyl chloride

Uniqueness: Bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane is unique due to its ability to form both linear and cyclic organosilicon compounds. Its dual functionality, with both chloromethyl and dimethylsilyl groups, allows for a wide range of chemical modifications and applications. This versatility distinguishes it from other similar compounds, which may have more limited reactivity and applications.

Properties

IUPAC Name

bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H22Cl2O2Si3/c1-13(2,7-9)11-15(5,6)12-14(3,4)8-10/h7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSWHLUBONGKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCl)O[Si](C)(C)O[Si](C)(C)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22Cl2O2Si3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158465-60-2
Record name Polydimethylsiloxane, chloromethyl terminated
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane
Reactant of Route 2
Bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane
Reactant of Route 3
Bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane
Reactant of Route 4
Bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane
Reactant of Route 5
Reactant of Route 5
Bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane
Reactant of Route 6
Bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.